molecular formula C19H18O9 B1237927 Wubangziside B CAS No. 96935-32-9

Wubangziside B

Cat. No.: B1237927
CAS No.: 96935-32-9
M. Wt: 390.3 g/mol
InChI Key: XPJKXAFFVPUMHO-LQDZTQBFSA-N
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Description

Wubangziside B (C₁₉H₁₈O₉) is a xanthone glycoside first isolated from the root and stem bark of Polygala caudata (远志科植物乌棒子) . Its structure was determined as euxanthone-7-O-β-D-glucopyranoside, confirmed via spectral analysis (UV, IR, MS, ¹H-NMR, and ¹³C-NMR) and chemical hydrolysis . The compound crystallizes with a melting point of 215–217°C and is part of a broader family of bioactive xanthones in Polygala species, known for antimicrobial and antitussive properties .

Properties

CAS No.

96935-32-9

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

IUPAC Name

1-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C19H18O9/c20-7-13-16(23)17(24)18(25)19(28-13)26-8-4-5-11-9(6-8)15(22)14-10(21)2-1-3-12(14)27-11/h1-6,13,16-21,23-25H,7H2/t13-,16-,17+,18-,19-/m1/s1

InChI Key

XPJKXAFFVPUMHO-LQDZTQBFSA-N

SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS No.

96935-32-9

Synonyms

euxanthone-7-O-glucopyranoside
wubangziside B

Origin of Product

United States

Comparison with Similar Compounds

Wubangziside A (C₂₄H₂₆O₁₃)

  • Structural Differences: Wubangziside A shares the same aglycone (euxanthone) as Wubangziside B but contains an additional apiofuranosyl-(1→6)-linked glucose moiety at the 7-position, making it a disaccharide derivative .
  • Physicochemical Properties : Lower melting point (130–131.5°C) due to increased glycosylation .

Wubangziside C (C₂₇H₃₀O₁₅)

  • Structural Differences: A di-glucopyranoside with glucose units at the 2- and 4-positions of a trihydroxyxanthone core, contrasting with this compound’s single glucose at position 7 .

Polygalaxanthone III (C₂₆H₂₈O₁₄)

  • Structural Differences: Features a β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl unit at position 2, differing from this compound’s simpler glucose moiety .
  • Bioactivity : The branched sugar chain could enhance interactions with bacterial cell membranes, though comparative studies are lacking .

Mangiferin (C₁₉H₁₈O₁₁)

  • Structural Differences : A C-glucoside (glucose linked via carbon-carbon bond at position 2) rather than an O-glucoside like this compound .

Euxanthone (C₁₃H₈O₄)

  • Structural Differences : The aglycone of this compound, lacking any glycosylation .

Comparative Data Table

Compound Molecular Formula Glycosylation Type Sugar Moieties Melting Point (°C) Source Plant Key Bioactivities
This compound C₁₉H₁₈O₉ O-glucoside β-D-glucopyranose (position 7) 215–217 Polygala caudata Antimicrobial, antitussive
Wubangziside A C₂₄H₂₆O₁₃ O-diglycoside β-D-apiofuranosyl-(1→6)-glucose (position 7) 130–131.5 P. caudata Not specified
Wubangziside C C₂₇H₃₀O₁₅ O-diglycoside β-D-glucopyranose (positions 2, 4) Not reported P. caudata Hypothesized antimicrobial
Polygalaxanthone III C₂₆H₂₈O₁₄ O-diglycoside β-D-apiofuranosyl-(1→6)-glucose (position 2) Not reported P. caudata Not specified
Mangiferin C₁₉H₁₈O₁₁ C-glucoside β-D-glucopyranose (position 2) 271–273 P. caudata Antioxidant, anti-inflammatory
Euxanthone C₁₃H₈O₄ None N/A 256–258 P. caudata Weak antimicrobial

Key Research Findings

Glycosylation Impact : O-glycosides like this compound exhibit faster absorption but lower stability than C-glycosides (e.g., mangiferin) .

Aglycone vs. Glycosides : Euxanthone’s low solubility limits its efficacy, highlighting the importance of glycosylation in drug design .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Wubangziside B in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase optimization (e.g., acetonitrile/water gradients), and validation of limits of detection (LOD) and quantification (LOQ). Calibration curves using spiked samples are essential for accuracy .

Q. What in vitro models are recommended for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Common models include:

  • Cell lines : HepG2 for hepatotoxicity, MCF-7 for anticancer activity.
  • Assays : MTT for cytotoxicity, ELISA for cytokine profiling.
  • Controls should include untreated cells and reference compounds (e.g., doxorubicin for cytotoxicity). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to minimize variability .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture non-linear effects. Include positive/negative controls and monitor time-dependent responses. Data should be analyzed using sigmoidal curve-fitting software (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Ensure adherence to ethical guidelines for in vivo studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic properties of this compound across studies?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria focusing on variables like:

  • Species differences : Rodent vs. primate metabolic pathways.
  • Administration routes : Oral vs. intravenous bioavailability.
  • Analytical techniques : Compare LC-MS vs. ELISA results.
    Meta-regression analysis can identify confounding factors (e.g., solvent carriers affecting solubility) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target specificity?

  • Methodological Answer :

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., NF-κB).
  • Synthetic modifications : Introduce functional groups (e.g., hydroxylation) at positions 3 and 7, guided by quantum mechanical calculations.
  • Validation : Test derivatives in parallel with parent compounds using isogenic cell lines to isolate mechanistic effects .

Q. What experimental frameworks are effective for elucidating this compound’s mechanism of action in heterogeneous disease models?

  • Methodological Answer :

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways altered post-treatment.
  • Knockout models : CRISPR/Cas9 gene editing to silence putative targets (e.g., PI3K/AKT).
  • Temporal analysis : Sample at multiple timepoints to distinguish primary vs. secondary effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

  • Methodological Answer :

  • Standardization : Require certificates of analysis (CoA) with HPLC purity ≥95% and NMR validation.
  • In-house validation : Perform LC-MS and stability tests (e.g., 6-month accelerated degradation studies).
  • Blinding : Use third-party vendors to randomize batches in preclinical trials .

Q. What statistical approaches are robust for analyzing non-Gaussian distributions in this compound toxicity data?

  • Methodological Answer :

  • Non-parametric tests : Mann-Whitney U for pairwise comparisons, Kruskal-Wallis for multi-group analyses.
  • Transformation : Apply Box-Cox transformation to normalize skewed data.
  • Bayesian modeling : Incorporate prior toxicity data to improve small-sample reliability .

Tables for Methodological Reference

Study Type Key Parameters Recommended Controls
Dose-Response EC₅₀, Hill coefficientVehicle, reference compound
SAR Optimization ΔBinding energy (kcal/mol), synthetic yieldParent compound, scrambled analog
Multi-omics FDR-adjusted p-values, pathway enrichmentUntreated samples, batch controls

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wubangziside B
Reactant of Route 2
Wubangziside B

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